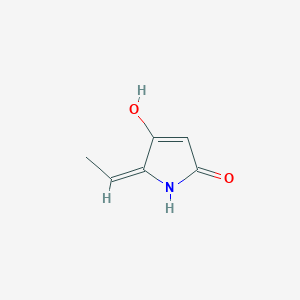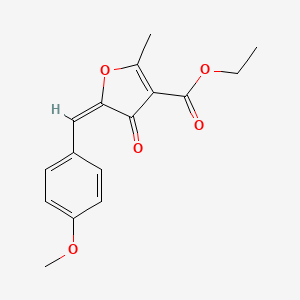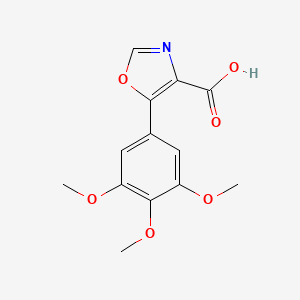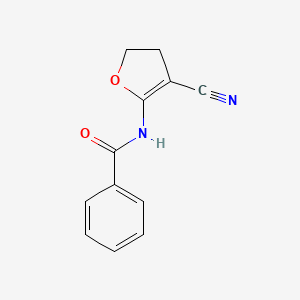
Benzamide, N-(3-cyano-4,5-dihydro-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide: is an organic compound that features a cyano group attached to a dihydrofuran ring, which is further connected to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: The preparation of N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide can be achieved through the cyanoacetylation of amines.
Fusion Method: Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve catalysts and specific solvents.
Major Products:
Oxidation: Products may include oxidized derivatives of the dihydrofuran ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Heterocyclic Synthesis: The compound is used as a precursor in the synthesis of various heterocyclic compounds.
Nonlinear-Optical Chromophores: It is involved in the synthesis of chromophores with significant nonlinear optical properties.
Biology and Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group and the dihydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide: This compound shares a similar cyano group and heterocyclic structure but differs in the presence of a benzothiophene ring.
3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofurans: These compounds have a similar dihydrofuran ring but feature additional cyano groups, enhancing their electron-withdrawing properties.
Uniqueness: N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide is unique due to its specific combination of a cyano group, dihydrofuran ring, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
98061-56-4 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
N-(4-cyano-2,3-dihydrofuran-5-yl)benzamide |
InChI |
InChI=1S/C12H10N2O2/c13-8-10-6-7-16-12(10)14-11(15)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,14,15) |
Clave InChI |
ZZDGEANNPXFWTP-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=C1C#N)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


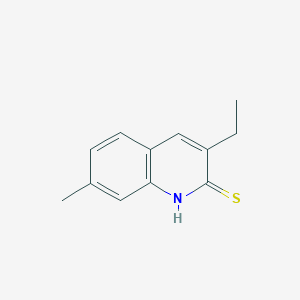
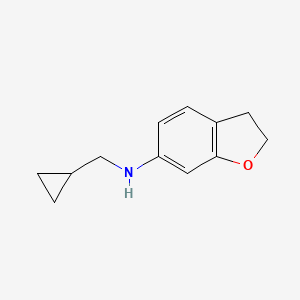


![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
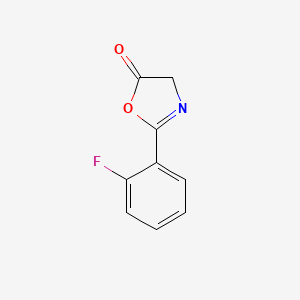
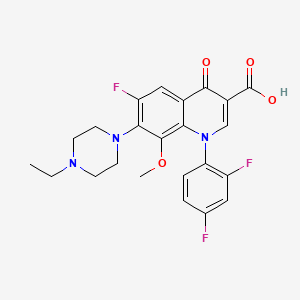
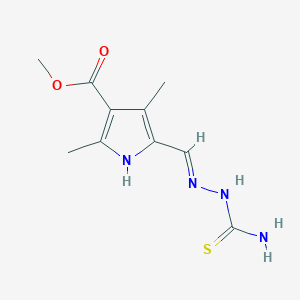
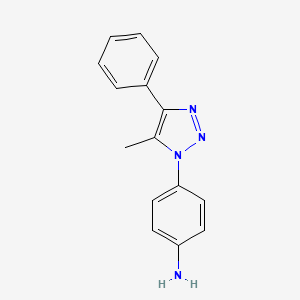
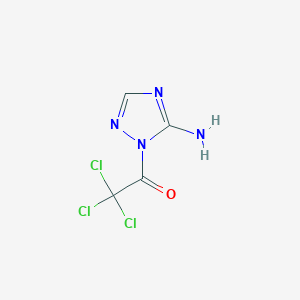
![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
